molecular formula C18H21NO5S B1355187 N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam CAS No. 179950-32-4

N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam

Cat. No. B1355187
M. Wt: 363.4 g/mol
InChI Key: UJCSAJNSMWSFHF-YRILPIOLSA-N
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Description

N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is a chemical compound with the following properties:



  • Molecular Formula : C₁₈H₂₁NO₅S

  • Molecular Weight : 363.43 g/mol

  • Purity : >98.0% (determined by HPLC)

  • Physical State : Solid at 20°C

  • Melting Point : 183°C

  • Specific Rotation [α]₂₀/D : -135° (in MeOH)



Synthesis Analysis

The synthetic pathway for this compound involves specific reactions and reagents. Unfortunately, I don’t have access to specific synthetic details in my current knowledge base. However, scientific literature likely contains relevant information on its synthesis.



Molecular Structure Analysis

The molecular structure of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur. The carboxybenzoyl group and the camphorsultam moiety contribute to its overall structure.



Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is crucial. Researchers may investigate its behavior under various conditions, such as acidic or basic environments, temperature changes, and exposure to other reagents. Detailed studies would reveal its reactivity patterns.



Physical And Chemical Properties Analysis


  • Solubility : Investigating its solubility in different solvents is essential.

  • Stability : Assessing its stability under varying conditions (e.g., temperature, light, humidity) is crucial.

  • Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide valuable insights.

  • Crystalline Form : Characterizing its crystal structure aids in understanding its properties.


Scientific Research Applications

1. Chiral Probing and Stereochemistry Determination

N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam, also known as Oppolzer's camphorsultam, has been identified as a valuable chiral probe. It is particularly useful for the optical resolution by high-performance liquid chromatography (HPLC) and for determining the absolute stereochemistry of carboxylic acids through X-ray crystallography. This application is significant in the resolution and determination of stereochemistry in various organic compounds, enhancing our understanding of their chemical behavior and properties (Harada, Soutome, Murai, & Uda, 1993).

2. Asymmetric Synthesis

Oppolzer's camphorsultam is widely acknowledged as an efficient chiral auxiliary in asymmetric synthesis. Its utility spans a range of reactions such as alkylations, allylations, 1,3-dipolar cycloadditions, cyclopropanation, reductions, Diels–Alder, aldol, and ene reactions. These reactions are critical in the stereoselective synthesis of various important natural products, showcasing the sultam's versatility and power as a synthetic tool (Heravi & Zadsirjan, 2014).

3. Catalysis and Chemical Transformations

The use of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam has been found crucial in various catalytic transformations. For instance, it plays a key role in the ruthenium-catalyzed meta C-H chlorination of arenes, where its use as a chlorinating agent is essential for successful reactions. This illustrates its importance in facilitating specific and innovative chemical transformations (Fan, Lu, Cheng, & Zhang, 2018).

4. Photoinitiator Applications

In the field of polymer science, camphorquinone, a derivative related to camphorsultam, has been utilized as a photoinitiator. This application is particularly notable in dental materials, where it is used to initiate the polymerization of resins. The study of these systems enhances the understanding of photopolymerization processes and contributes to the development of advanced dental materials (Ullrich, Herzog, Liska, Burtscher, & Moszner, 2004).

Safety And Hazards

Researchers must evaluate the safety profile of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam. This includes toxicity, handling precautions, and potential environmental impact.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Derivatives : Synthesize analogs for structure-activity relationship studies.

  • Applications : Explore its applications in various fields (e.g., pharmaceuticals, materials science).


Remember that this analysis is based on existing knowledge, and further studies may reveal additional insights. For in-depth information, consult relevant scientific literature123.


properties

IUPAC Name

2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSAJNSMWSFHF-YRILPIOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ramesh, PS Swaroop, RG Gonnade… - The Journal of …, 2013 - ACS Publications
Preparation and assignment of absolute configurations to both enantiomers of the sex pheromone of the longtailed mealybug, an irregular monoterpenoid with extraordinary biological …
Number of citations: 12 pubs.acs.org

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